2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one
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Overview
Description
2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutanol with a suitable pyranone precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyranone ring and the subsequent attachment of the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be employed to optimize reaction conditions and minimize by-products. This method is advantageous due to its efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyranone ring can be reduced to form a dihydropyranone.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, dihydropyranones, and various substituted pyranones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pyranone ring may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific context and target .
Comparison with Similar Compounds
Similar Compounds
2-(hydroxymethyl)-4H-pyran-4-one: Lacks the 3-methylbutoxy group, resulting in different chemical properties.
5-(3-methylbutoxy)-4H-pyran-4-one: Lacks the hydroxymethyl group, affecting its reactivity and biological activity.
Uniqueness
2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one is unique due to the presence of both the hydroxymethyl and 3-methylbutoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(3-methylbutoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-8(2)3-4-14-11-7-15-9(6-12)5-10(11)13/h5,7-8,12H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWDQOPOFIHCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=COC(=CC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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